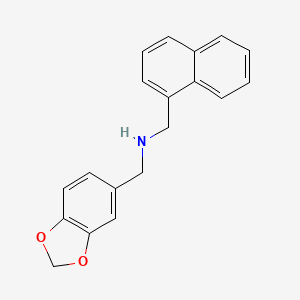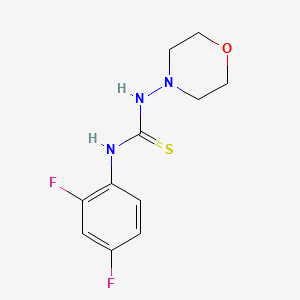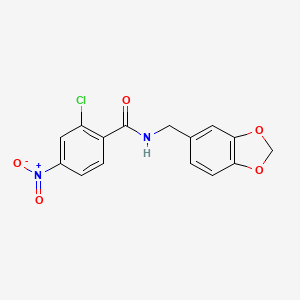![molecular formula C15H17N3O2 B5821423 5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B5821423.png)
5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2,4-imidazolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2,4-imidazolidinedione, commonly known as MPTP, is a chemical compound that has been extensively studied for its scientific research applications. MPTP is a potent neurotoxin that selectively damages dopaminergic neurons in the brain, leading to Parkinson's disease-like symptoms in humans and other animals.
作用機序
The mechanism of action of MPTP involves the selective destruction of dopaminergic neurons in the substantia nigra of the brain. This leads to a decrease in the levels of dopamine in the striatum, which is responsible for the motor symptoms of Parkinson's disease. MPTP is converted to MPP+ by the enzyme MAO-B, which is highly expressed in dopaminergic neurons. MPP+ is taken up by the dopamine transporter and accumulates in the mitochondria, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
MPTP-induced Parkinsonism in animals closely resembles the human disease in terms of its biochemical and physiological effects. The loss of dopaminergic neurons in the substantia nigra leads to a decrease in dopamine levels in the striatum, which is responsible for the motor symptoms of Parkinson's disease. MPTP also causes oxidative stress and inflammation in the brain, which may contribute to the pathogenesis of Parkinson's disease.
実験室実験の利点と制限
MPTP is a useful tool for studying the pathogenesis of Parkinson's disease in animals. It produces a highly reproducible model of the disease that closely mimics the human condition. MPTP is also relatively easy to administer and produces a rapid onset of symptoms. However, MPTP has some limitations for lab experiments. It is a potent neurotoxin that can be hazardous to handle, and it requires careful dosing to avoid toxicity. MPTP-induced Parkinsonism in animals is also an acute model of the disease and does not replicate the chronic progressive nature of Parkinson's disease in humans.
将来の方向性
There are several future directions for MPTP research. One area of interest is the development of new therapies for Parkinson's disease based on the mechanism of MPTP-induced neurotoxicity. Another area of research is the identification of biomarkers for Parkinson's disease using MPTP-induced animal models. Additionally, MPTP research may provide insights into the role of oxidative stress and inflammation in the pathogenesis of Parkinson's disease. Finally, the development of new animal models that replicate the chronic progressive nature of Parkinson's disease in humans is an important area of future research.
合成法
The synthesis of MPTP involves the condensation of 2-methyl-4-(1-pyrrolidinyl)benzaldehyde with 2,4-imidazolidinedione in the presence of a base. The resulting product is a yellowish crystalline solid that is soluble in organic solvents such as chloroform and ethanol.
科学的研究の応用
MPTP is widely used in scientific research to create animal models of Parkinson's disease. The neurotoxicity of MPTP is due to its ability to be converted to MPP+ (1-methyl-4-phenylpyridinium ion) by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is taken up by dopaminergic neurons via the dopamine transporter and accumulates in the mitochondria, leading to oxidative stress and cell death.
特性
IUPAC Name |
(5E)-5-[(2-methyl-4-pyrrolidin-1-ylphenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-10-8-12(18-6-2-3-7-18)5-4-11(10)9-13-14(19)17-15(20)16-13/h4-5,8-9H,2-3,6-7H2,1H3,(H2,16,17,19,20)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPKOPDPVQAVJD-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCCC2)C=C3C(=O)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)N2CCCC2)/C=C/3\C(=O)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-{[(2-pyridinylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5821345.png)
![4-{[3-(aminocarbonyl)-4-chlorophenyl]amino}-4-oxobutanoic acid](/img/structure/B5821348.png)



![1-(2,5-dimethoxybenzyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B5821389.png)
![4-chloro-2-{[(3-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B5821396.png)
![N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5821402.png)
![ethyl 4-isobutyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5821403.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5821419.png)


